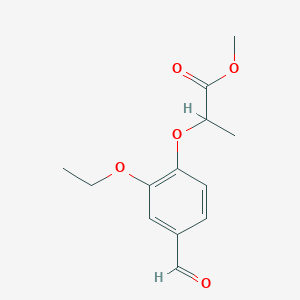

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Description

Evolution of Aryloxyphenoxypropionate Herbicide Research

The development of aryloxyphenoxypropionate (APP) herbicides originated in the 1970s as a response to the limitations of earlier auxin-mimicking phenoxy herbicides like 2,4-D and MCPA. While auxin-based compounds excelled at controlling broadleaf weeds in monocot crops, they lacked efficacy against grass weeds in dicot crops such as soybeans and cotton. This agricultural challenge drove intensive research into alternative modes of action, culminating in the discovery that APP compounds inhibit ACCase, a critical enzyme in fatty acid biosynthesis unique to grasses.

Early breakthroughs came from Hoechst AG’s 1973 patent on diclofop, the first commercialized APP herbicide, which demonstrated selective grass control through its (R)-enantiomer’s interaction with plastid ACCase isoforms. Subsequent innovations by Ishihara Sangyo Kaisha (ISK) and Imperial Chemical Industries (ICI) introduced halogenated pyridine rings (e.g., fluazifop-P) and trifluoromethyl groups, enhancing herbicidal activity and enantiomeric specificity. These structural modifications established the APP framework—a chiral phenoxypropionate core with aromatic substituents—that remains central to herbicide design.

Discovery Timeline and Development Milestones

The synthesis of methyl 2-(2-ethoxy-4-formylphenoxy)propanoate aligns with third-generation APP development focused on functional group diversification:

This compound emerged from efforts to optimize the APP scaffold’s electronic and steric properties. The ethoxy group at the 2-position and formyl substituent at the 4-position of the phenoxy ring represent deliberate modifications to influence molecular conformation and metabolic stability. Unlike early APPs with halogen or methyl groups, these polar functional groups enable novel binding interactions with ACCase while facilitating downstream chemical modifications.

Position in Contemporary Agricultural Chemistry

Within modern herbicide portfolios, this compound occupies a niche as both a research compound and potential prodrug. Its structure addresses two key challenges in APP chemistry:

- Metabolic Activation : The methyl ester moiety requires enzymatic hydrolysis to the active acid form, a feature shared with commercial analogs like quizalofop-P ethyl. This prodrug strategy enhances leaf absorption while delaying inactivation.

- Resistance Mitigation : The formyl group introduces a hydrogen-bonding site absent in earlier APPs, potentially bypassing resistance mutations in ACCase. Recent studies demonstrate that carboxylesterases from soil microbes preferentially hydrolyze (S)-enantiomers, suggesting chiral purity could prolong field efficacy.

Contemporary synthesis protocols for this compound emphasize atom economy and stereochemical control, reflecting industry shifts toward greener chemistry. For example, Mitsunobu reactions between 2-ethoxy-4-formylphenol and methyl 2-hydroxypropanoate achieve >90% enantiomeric excess under mild conditions.

Research Significance and Knowledge Gaps

Despite its structural promise, this compound highlights critical gaps in APP research:

- Structure-Activity Relationships (SAR) : Preliminary molecular docking suggests the formyl group engages ACCase’s biotin carboxylase domain through Schiff base formation, a mechanism unreported in other APPs. However, in vivo validation remains pending.

- Environmental Fate : The ethoxy group’s impact on soil adsorption and microbial degradation kinetics is uncharacterized, complicating persistence predictions.

- Synthetic Scalability : Current routes rely on costly palladium catalysts for Suzuki couplings to install the formyl group. Alternative methods using directed ortho-metalation could reduce production costs.

Ongoing studies focus on leveraging the formyl group’s reactivity to generate hydrazone or oxime derivatives, potentially expanding the compound’s utility as a herbicide synergist.

Properties

IUPAC Name |

methyl 2-(2-ethoxy-4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-12-7-10(8-14)5-6-11(12)18-9(2)13(15)16-3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWIATULQPZKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-ethoxy-4-formylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)propanoate.

Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)propanoate.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can interact with various molecular targets and pathways, influencing biological activities .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs vary in ester groups, substituent types (e.g., halogens, alkoxy groups), and substitution positions. Key examples include:

Physicochemical and Reactivity Comparisons

- Ester Group Influence : Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., compounds in ). Ethyl analogs may demonstrate enhanced lipophilicity, affecting bioavailability in drug design .

- Substituent Effects :

- Aldehyde Functionality : The formyl group in all listed compounds enables condensation reactions (e.g., formation of hydrazones or Schiff bases), critical in synthesizing heterocycles .

Biological Activity

Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of 252.26 g/mol. Its structure features a propanoate ester linked to a phenoxy moiety, which includes an ethoxy group and a formyl group on the aromatic ring. These functional groups contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, allowing the compound to form covalent bonds with proteins or enzymes, potentially altering their function and affecting biochemical pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory effects, which may be linked to its ability to modulate pathways involved in inflammation .

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds synthesized using similar structural frameworks were evaluated against various cancer cell lines:

- Cell Lines Tested : Compounds were tested against colorectal carcinoma (HCT-116), epidermoid carcinoma (HEP2), and human lung fibroblast normal cell line (WI38). Results indicated that certain derivatives exhibited more potent inhibitory activity against HEP2 compared to doxorubicin, a standard chemotherapy drug .

| Compound | Cell Line | IC (µM) | Activity Level |

|---|---|---|---|

| 2a | HEP2 | 5.0 | High |

| 4b | HCT-116 | 7.5 | Moderate |

| 4d | HEP2 | 6.0 | High |

Interaction with Enzymes

In biochemical assays, this compound was shown to interact with specific enzymes or receptors, altering their activity. This interaction is crucial for understanding the compound's potential therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-formylphenoxy)propanoate | Lacks the ethoxy group | Simpler structure may limit reactivity |

| Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate | Contains an ethyl ester instead of methyl | May have different solubility and reactivity |

| Methyl 2-(4-bromo-2-formylphenoxy)propanoate | Contains a bromine atom | Increased reactivity due to halogen presence |

The unique combination of the ethoxy and formyl groups in this compound contributes to its distinct reactivity profile and utility in various applications compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.